N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide: is a complex organic compound characterized by its unique structural components, including a naphthalene ring, a hydroxy group, and a methylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Naphthalen-1-yl Acetamide Core: This step involves the acylation of naphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(naphthalen-1-yl)acetamide.
Introduction of the Hydroxy and Methylthio Groups: The next step involves the alkylation of the acetamide with 2-chloro-2-methyl-4-(methylthio)butane under basic conditions, such as using sodium hydride or potassium carbonate, to introduce the hydroxy and methylthio groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale acylation reactors: for the initial formation of the naphthalen-1-yl acetamide core.
Continuous flow reactors: for the alkylation step to ensure consistent product quality and yield.
Purification processes: such as recrystallization or chromatography to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The naphthalene ring can be hydrogenated under high pressure to form a dihydronaphthalene derivative.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium methoxide or sodium ethoxide for substitution reactions.
Major Products
Oxidation: Formation of N-(2-oxo-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide.
Reduction: Formation of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydro-1H-naphthalen-1-yl)acetamide.
Substitution: Formation of N-(2-hydroxy-2-methyl-4-(substituted)butyl)-2-(naphthalen-1-yl)acetamide.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.
Antimicrobial Activity: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(benzyl)acetamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
Structural Features: The presence of both a naphthalene ring and a hydroxy-methylthio butyl group makes it unique compared to similar compounds.
Biological Activity: Its specific structural configuration may result in unique biological activities not observed in similar compounds.
This detailed overview provides a comprehensive understanding of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-18(21,10-11-22-2)13-19-17(20)12-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,21H,10-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNQMBKMAOJVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)CC1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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